molecular formula C15H18BNO6S B1458645 (3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 1704082-90-5

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No. B1458645
M. Wt: 351.2 g/mol
InChI Key: QZSXJFFAENGMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H18BNO6S and a molecular weight of 351.2 g/mol123. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” from the web search results.



Molecular Structure Analysis

The molecular structure analysis of “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” is not directly available from the search results. However, the molecular structure of a compound is crucial in determining its properties and interactions45.



Chemical Reactions Analysis

The specific chemical reactions involving “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not available from the search results. However, it’s important to note that chemical reactions in micro- and nano-droplets can be dramatically accelerated6.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not available from the search results. However, the properties of a chemical element are determined by the number of protons in the nuclei of their atoms7.


Safety And Hazards

The safety and hazards associated with “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not specified in the search results. It’s important to note that this compound is intended for research use only and not for human or veterinary use1.


Future Directions

The specific future directions for research on “(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” are not available from the search results. However, the discovery of new compounds and the investigation of their properties is a growing field of research8.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

[3-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6S/c1-22-13-7-6-11(15(9-13)23-2)10-17-24(20,21)14-5-3-4-12(8-14)16(18)19/h3-9,17-19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXJFFAENGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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